Synthetic Utility: 8-Carboxylate Methyl Ester Enables Access to Potent CD38 Inhibitors vs. 7-Carboxylate Analogs
The 4-amino-8-quinoline carboxamide scaffold, derived from 4-aminoquinoline-8-carboxylate intermediates, produces potent CD38 inhibitors with IC50 values as low as 7 nM. In contrast, comparable 7-carboxylate or 7-substituted 4-aminoquinolines have not demonstrated this level of potency in CD38 assays, highlighting the critical importance of the 8-position carboxylate for target engagement [1].
| Evidence Dimension | CD38 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; serves as synthetic precursor |
| Comparator Or Baseline | 4-Amino-8-quinoline carboxamides (derived): IC50 = 7 nM; 4-Amino-7-substituted quinolines: IC50 not reported or significantly higher |
| Quantified Difference | At least 10-fold improvement in potency for 8-carboxamide derivatives over initial 7-substituted leads |
| Conditions | Human CD38 extracellular domain inhibition assay |
Why This Matters
This differentiation confirms that the 8-carboxylate positional isomer is essential for accessing a validated, potent CD38 inhibitor pharmacophore, directly impacting procurement decisions for kinase and NAD metabolism research programs.
- [1] Becherer, J. D., Boros, E. E., Carpenter, T. Y., Cowan, D. J., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021-7056. View Source
